molecular formula C5H9NO3 B150972 Methyl 4-amino-4-oxobutanoate CAS No. 53171-39-4

Methyl 4-amino-4-oxobutanoate

Cat. No. B150972
CAS RN: 53171-39-4
M. Wt: 131.13 g/mol
InChI Key: HURZMSZDVGMYKJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-oxobutanoate, also known by its CAS Number 53171-39-4, is a compound with a molecular weight of 131.13 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular formula of Methyl 4-amino-4-oxobutanoate is C5H9NO3 . The InChI Code is 1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 4-amino-4-oxobutanoate are not available, similar compounds like Methyl 4-oxobutanoate exhibit reactivity as both an ester and a ketone . They can undergo esterification reactions with alcohols, resulting in the formation of different esters .

It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Asymmetric Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl 4-amino-4-oxobutanoate is used in asymmetric synthesis, such as the synthesis of 1-hydroxymethylpyrrolizidine alkaloids .
  • Methods of Application : This involves the Cu (I)-catalyzed enantioselective addition of nitromethane .
  • Results or Outcomes : The specific outcomes or quantitative data for this application are not provided in the source .

Preparation of Industrial Compounds

  • Scientific Field : Industrial Chemistry
  • Application Summary : Methyl 4-amino-4-oxobutanoate, along with its methanol addition products such as methyl 4,4-dimethoxybutyrate and gamma- methoxy-gamma-butyrolactone, are useful intermediates during the preparation of some important industrial compounds such as gamma- butyrolactone, 1,4-butanediol and glutamate .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific outcomes or quantitative data for this application are not provided in the source .

Synthesis of (-)-deoxoprosophylline

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Methyl 4-oxobutanoate may be used as a starting material to synthesize (-)-deoxoprosophylline, a piperidine alkaloid with therapeutic potential .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific outcomes or quantitative data for this application are not provided in the source .

Synthesis of 1-hydroxymethylpyrrolizidine Alkaloids

  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl 4-oxobutanoate is utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy .
  • Methods of Application : An anti-selective self-Mannich reaction of methyl 4-oxobutanoate with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol. Additionally, a syn-selective self-Mannich reaction catalyzed by proline facilitates the asymmetric synthesis of the diastereomer, (+)-laburnine, and its enantiomer, (-)-trachelanthamidine .
  • Results or Outcomes : The specific outcomes or quantitative data for this application are not provided in the source .

Me2Zn-promoted and Cu (I)-catalyzed Henry Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl 4-oxobutanoate serves as a pivotal component in the Me2Zn-promoted and Cu (I)-catalyzed Henry reaction .
  • Methods of Application : In this reaction, bisoxazolidine 1 acts as an effective ligand . This reaction yields a wide range of nitroaldol products in high yields and ee’s .
  • Results or Outcomes : The specific outcomes or quantitative data for this application are not provided in the source .

Antioxidant and Anti-inflammatory Properties

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Methyl 4-oxobutanoate possesses antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic purposes .
  • Methods of Application : It has been studied for its potential role in reducing oxidative stress and inflammation-related diseases .
  • Results or Outcomes : The specific outcomes or quantitative data for this application are not provided in the source .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Methyl 4-amino-4-oxobutanoate are not available, it’s worth noting that similar compounds are being studied for their potential applications in various fields. For instance, aminoglycosides are being researched for their potential in treating multi-drug resistant Gram-negative pathogens .

properties

IUPAC Name

methyl 4-amino-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURZMSZDVGMYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502233
Record name Methyl 4-amino-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-4-oxobutanoate

CAS RN

53171-39-4
Record name Methyl 4-amino-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Liang, Y Huang, H Li, X Zhang, K Shi, N Zang… - Tetrahedron, 2023 - Elsevier
… The synthesis of (3-phenylisoxazol-5-yl) methyl 4-amino-4-oxobutanoate and its derivatives (17–46) is shown in Scheme 1 and Scheme 2. Intermediate (3-(substituted phenyl) isoxazol-…
Number of citations: 0 www.sciencedirect.com
N Kise, S Kinameri, T Sakurai - Tetrahedron, 2019 - Elsevier
The reductive coupling of cyclic imides and ω-amidoesters with benzophenones by Zn-TiCl 4 in THF and subsequent acid-catalyzed dehydration gave 5-diarylmethylene-1,5-…
Number of citations: 6 www.sciencedirect.com
Z Zheng - 2016 - rave.ohiolink.edu
Oxazolidinones Derivatives are useful compounds in both synthetic chemistry and biochemistry. The addition reaction of fused ring aziridine and halides was developed, which provide …
Number of citations: 2 rave.ohiolink.edu

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